molecular formula C23H32O6 B1163740 Ustusolate C CAS No. 1188398-15-3

Ustusolate C

Cat. No.: B1163740
CAS No.: 1188398-15-3
M. Wt: 404.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Ustusolate C is a drimane-type sesquiterpene derived from the marine-derived fungus Aspergillus ustus. This compound has garnered attention for its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxicity data, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C23H32O6C_{23}H_{32}O_6 and is classified as a sesquiterpene. Its structure can be characterized by a complex arrangement of carbon rings and functional groups typical of drimane sesquiterpenes, which are known for their bioactive properties.

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits moderate cytotoxicity against several cancer cell lines, including:

  • A549 (human lung carcinoma)
  • HL-60 (human promyelocytic leukemia)

The observed IC50 values for this compound against these cell lines are significant, indicating its potential as an anticancer agent. For instance, one study reported IC50 values around 10 µM for Ustusolate E, a related compound, suggesting that this compound may have similar effects .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
A549~10
HL-60~10
MCF-7 (breast cancer)10

This compound's biological effects are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : Similar to other sesquiterpenes, this compound may induce apoptosis in cancer cells by activating caspase pathways and modulating key signaling pathways such as PI3K/AKT/mTOR and p53 .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in the G2/M phase, thereby inhibiting proliferation in sensitive cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. However, studies have shown that it exhibits limited antibacterial effects against certain pathogenic bacteria at concentrations up to 100 µg/mL . The lack of significant inhibition zones suggests that while it may possess some antimicrobial properties, they are not as pronounced as its cytotoxic effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cytotoxicity in Cancer Therapy : A study involving co-cultures of fungi demonstrated that compounds similar to this compound significantly reduced viability in breast cancer cells (MCF-7), emphasizing its potential role in cancer treatment strategies .
  • Bioprospecting for Anticancer Agents : The isolation of this compound from Aspergillus ustus exemplifies the importance of bioprospecting marine fungi for novel compounds with therapeutic potential. This approach has led to the discovery of various bioactive metabolites with applications in pharmacology .

Properties

IUPAC Name

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQSYRUODDDVOT-WMQXXUAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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